Protease-Activated Receptor-3 (PAR-3) (1-6), human (TFA)
Description
Protease-Activated Receptor-3 (PAR-3) (1-6), human (TFA), is a synthetic hexapeptide agonist derived from the N-terminal sequence of human PAR-3 (residues 1–6: Thr-Phe-Arg-Gly-Ala-Pro) . It mimics the tethered ligand exposed after proteolytic cleavage of PAR-3, enabling receptor activation without requiring protease involvement. This peptide (CAS: 1872435-09-0; molecular formula: C₂₉H₄₆N₁₀O₇) selectively binds to PAR-3, triggering G protein-coupled signaling pathways such as ERK, PKC, and PI3K . Its primary applications include studying PAR-3’s roles in platelet activation, cell migration, inflammation, and fibrosis, as well as serving as a lead compound in drug discovery .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N10O7.C2HF3O2/c1-16(28(46)39-13-7-11-21(39)24(31)42)36-22(41)15-35-25(43)19(10-6-12-34-29(32)33)37-26(44)20(14-18-8-4-3-5-9-18)38-27(45)23(30)17(2)40;3-2(4,5)1(6)7/h3-5,8-9,16-17,19-21,23,40H,6-7,10-15,30H2,1-2H3,(H2,31,42)(H,35,43)(H,36,41)(H,37,44)(H,38,45)(H4,32,33,34);(H,6,7)/t16-,17+,19-,20-,21-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDYKYMTBBPKU-CCCCMXJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)N2CCCC2C(=O)N)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47F3N10O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of peptides like H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain the trifluoroacetate salt form .
Chemical Reactions Analysis
Types of Reactions
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into smaller fragments using water.
Oxidation: Introducing oxygen atoms into the peptide, potentially altering its structure and function.
Reduction: Removing oxygen atoms or adding hydrogen atoms to the peptide.
Substitution: Replacing one functional group with another within the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield smaller peptide fragments, while oxidation could result in modified peptides with altered biological activity .
Scientific Research Applications
Role in Nociception
Research Findings
Recent studies have demonstrated that PAR-3 plays a crucial role in nociception. A novel lipid-tethered agonist for PAR-3, named C660, was developed to investigate its function in pain signaling pathways. This agonist selectively activates PAR-3 and has been shown to induce mechanical hypersensitivity in wild-type mice but not in PAR-3 knockout mice, indicating its involvement in pain modulation . Additionally, the expression of PAR-3 was found to be widespread in dorsal root ganglion (DRG) neurons, suggesting that it may act as a co-receptor with other PARs to enhance nociceptive responses .
Case Study
In an experiment assessing the nociceptive effects of various PAR agonists, researchers noted that the absence of PAR-3 led to potentiated nociceptive responses from PAR-1 agonists. This suggests that PAR-3 may modulate the signaling pathways associated with other PARs .
Hemostasis and Thrombin Interaction
Research Findings
PAR-3 has been identified as a critical cofactor in hemostasis. It enhances thrombin's ability to activate PAR-4 on platelets, facilitating efficient cleavage and activation. Studies indicate that this interaction is vital for proper platelet function during coagulation processes . The role of PAR-3 as an allosteric modulator has been highlighted, where it influences the signaling dynamics of other PARs through heterodimerization .
Data Table: Effects of PAR-3 on Hemostasis
| Study Reference | Key Findings |
|---|---|
| Nakanishi-Matsui et al. | Demonstrated that PAR-3 recruits thrombin for efficient PAR-4 cleavage. |
| Leger et al. | Showed similar mechanisms for enhanced activation of PAR-4 on human platelets by PAR-1. |
Inflammation and Tissue Repair
Research Findings
PAR-3 is implicated in inflammatory responses and tissue repair mechanisms. It participates in regulating cytokine release and mediating smooth muscle contraction or relaxation during inflammatory events . Thrombin activation via PARs has been linked to tissue remodeling processes by influencing matrix metalloproteinase (MMP) activity, which is crucial for wound healing and neovascularization .
Case Study
In models of renal inflammation and gastrointestinal disorders, activation of PARs has been shown to exacerbate tissue injury through inflammatory pathways. The role of PAR-3 in these contexts remains an area for further exploration but suggests potential therapeutic targets for managing inflammation-related diseases .
Cancer Research
Research Findings
The role of proteases and their receptors, including PAR-3, has evolved significantly in cancer research. Initially considered merely as facilitators of tumor growth and metastasis, recent studies have revealed that PARs can also mediate protective signaling pathways against tumor progression . Specifically, the interaction between PAR-3 and various proteases may influence tumor microenvironments and metastatic behavior.
Data Table: Implications of PAR-3 in Cancer
| Study Reference | Key Findings |
|---|---|
| Spandidos et al. | Reviewed the dual roles of proteases in cancer progression and suppression via PAR signaling pathways. |
Mechanism of Action
H-Thr-Phe-Arg-Gly-Ala-Pro-NH2 exerts its effects by activating protease-activated receptors (PARs), specifically PAR2 and PAR3. These receptors are involved in various physiological processes, including coagulation and inflammation. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate blood pressure and other functions .
Comparison with Similar Compounds
Structural and Genetic Features
PAR Family Overview :
PAR-3 belongs to the protease-activated receptor (PAR) family, which includes PAR-1, PAR-2, and PAR-3. These receptors share a conserved structure: two exons, with the protease cleavage site and tethered ligand located in the second exon . PAR-3 is part of a gene cluster on chromosome 5q13, alongside PAR-1 and PAR-2, suggesting evolutionary divergence from a common ancestor .
Key Structural Differences :
- PAR-3 (1-6) : Lacks a TATA box in its promoter region but contains regulatory elements (AP-1, GATA, octamer motifs) linked to megakaryocyte and endothelial cell expression .
- PAR-1 : Contains GC-rich SP1 binding sites in its promoter, driving high expression in platelets and endothelial cells .
- PAR-2 : Activated by trypsin and mast cell tryptase rather than thrombin, with distinct ligand-binding domains .
Table 1: Structural and Genetic Comparison
| Feature | PAR-3 (1-6) | PAR-1 | PAR-2 |
|---|---|---|---|
| Gene Location | 5q13 (PAR cluster) | 5q13 (PAR cluster) | 5q13 (PAR cluster) |
| Exons | 2 | 2 | 2 |
| Promoter Elements | AP-1, GATA, octamer | SP1, no TATA | TATA-less, NF-κB sites |
| Protease Specificity | Thrombin (weak) | Thrombin | Trypsin, tryptase |
Expression and Functional Roles
Expression Patterns :
- PAR-3 : Low surface expression in mature platelets (10% of PAR-1 levels) and endothelial cells but prominent in megakaryocytes .
- PAR-1 : Dominant in platelets (1,500–2,000 receptors/platelet) and endothelial cells, mediating thrombin-induced aggregation and inflammation .
- PAR-2 : Highly expressed in epithelial and immune cells, linked to neurogenic inflammation and hyperalgesia .
Functional Divergence :
- PAR-3 (1-6) : Synergizes with PAR-1 in thrombin signaling and regulates developmental processes in megakaryocytes . In pulmonary fibrosis, PAR-3 overexpression potentiates thrombin-induced epithelial-mesenchymal transition (EMT) .
- PAR-1 : Primary mediator of thrombin-driven platelet activation and vascular inflammation .
- PAR-2 : Induces inflammation via neurogenic pathways and contributes to chronic pain .
Table 2: Functional and Pathological Roles
Pharmacological Tools and Signaling Pathways
Agonists/Antagonists :
Signaling Pathways :
Biological Activity
Protease-Activated Receptor-3 (PAR-3) is a member of the PAR family, which consists of G-protein-coupled receptors (GPCRs) activated by proteolytic cleavage. While PAR-3 was initially identified as a second thrombin receptor, its biological activity and functional implications in various physiological processes remain less understood compared to other PARs. This article delves into the biological activity of PAR-3, focusing on its signaling mechanisms, role in nociception, and implications in various cellular contexts.
Structure and Activation Mechanism
PAR-3 is encoded by the F2RL2 gene and is distinguished by its unique activation mechanism. Unlike traditional receptors that have endogenous ligands, PAR-3 is activated through proteolytic cleavage of its N-terminal domain by specific proteases such as thrombin and activated protein C (APC). This cleavage exposes a tethered ligand that initiates downstream signaling pathways.
Key Points:
- Proteases Involved : Thrombin and APC are primary activators.
- Signaling Pathways : Activation leads to various intracellular responses including phosphoinositide hydrolysis and modulation of other PARs.
Role in Nociception
Recent studies have highlighted the role of PAR-3 in pain perception and nociceptive signaling. Research indicates that PAR-3 is expressed in dorsal root ganglion (DRG) neurons, where it acts as a co-receptor for other PARs. For example, the activation of PAR-3 has been shown to enhance the effects of PAR-1 agonists on pain behaviors.
Case Study Findings :
- Expression in DRG Neurons : Single-cell RNA sequencing revealed widespread expression of PAR-3 in nociceptive neurons.
- Behavioral Studies : In vivo experiments using a lipid-tethered PAR-3 agonist demonstrated that activation of PAR-3 induces mechanical hypersensitivity and affects pain-related behaviors in wild-type mice but not in PAR-3 knockout mice .
Modulation of Other PARs
PAR-3 has been identified as an essential allosteric modulator of PAR-1 signaling. Dimerization between PAR-1 and PAR-3 alters downstream signaling pathways, favoring distinct G-protein activation profiles. This interaction suggests that PAR-3 plays a critical role in fine-tuning responses to thrombin and potentially other stimuli.
Research Insights :
- Thrombin-Induced Signaling : Studies show that the presence of PAR-3 enhances thrombin-induced signaling through PAR-1, indicating its role as a modulator rather than an independent signaling entity .
Implications in Disease
The dysregulation of PAR-3 signaling has implications for various diseases, including cancer and inflammatory conditions. For instance, studies have indicated that APC-mediated cleavage of PAR-3 can promote protective effects against podocyte apoptosis, suggesting a potential role in kidney diseases .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
